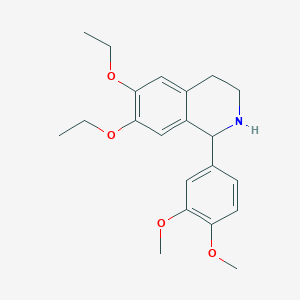
1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . This approach combines the formation of a morpholinone derivative with subsequent cyclization to yield the desired tetrahydroisoquinoline core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of substituted isoquinolines.
Cyclization: Cyclization reactions can further modify the tetrahydroisoquinoline core, producing complex polycyclic structures.
Major products from these reactions include various substituted isoquinolines and quinolines, which have significant biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in neuropharmacology and oncology.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline include:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring and similar methoxy substitutions.
Ethanone, 1-(3,4-dimethoxyphenyl): A simpler structure with similar methoxy groups.
These compounds share structural similarities but differ in their core structures and functional groups, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C21H27NO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H27NO4/c1-5-25-19-11-14-9-10-22-21(16(14)13-20(19)26-6-2)15-7-8-17(23-3)18(12-15)24-4/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3 |
InChI Key |
JDGBKYFUXSFRMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















